molecular formula C22H22N4O3 B11648336 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid

4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid

Cat. No.: B11648336
M. Wt: 390.4 g/mol
InChI Key: PUWMTGSPFLYYJB-UHFFFAOYSA-N
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Description

4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid is a high-purity chemical compound designed for pharmaceutical and biochemical research. This molecule features a quinazoline core, a privileged scaffold in medicinal chemistry, substituted with a phenyl ring and linked via a piperazine moiety to a 4-oxo butanoic acid chain. The structure suggests potential as a tissue transglutaminase (TG2) inhibitor, based on patented research describing similar substituted dihydrothieno[2,3-d]pyrimidines for this purpose . Tissue transglutaminase is a therapeutic target for a range of conditions, including neurodegenerative diseases (such as Alzheimer's, Parkinson's, and Huntington's) , autoimmune disorders , and cataracts . The 4-oxo acid functional group is a key motif in organic synthesis and chemical kinetics studies, as evidenced by research on similar 4-oxo-4-phenyl butanoic acid structures . Main Applications & Research Value: This compound is intended for Research Use Only and is a valuable tool for scientists investigating novel therapeutic agents. Its primary research applications include: (1) Medicinal Chemistry & Drug Discovery: Serving as a key intermediate or lead compound for the synthesis and development of new small-molecule inhibitors, particularly for transglutaminase-mediated pathways . (2) Biochemical Assay Development: Use in high-throughput screening and enzymatic assays to study transglutaminase activity and inhibition kinetics. (3) Structure-Activity Relationship (SAR) Studies: The modular structure allows for systematic modification to explore interactions with the enzyme's active site and optimize potency and selectivity. Quality & Safety: This product is synthesized and purified to meet high-quality standards for research. Researchers can trust its consistency for their experimental models. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. This product is for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

4-oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid

InChI

InChI=1S/C22H22N4O3/c27-19(10-11-20(28)29)25-12-14-26(15-13-25)22-23-18-9-5-4-8-17(18)21(24-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,28,29)

InChI Key

PUWMTGSPFLYYJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The quinazoline ring is synthesized via cyclocondensation of anthranilic acid derivatives with benzaldehyde under acidic conditions. For example:

  • Reactants : Anthranilic acid (1.0 equiv), benzaldehyde (1.2 equiv).

  • Conditions : Reflux in glacial acetic acid with catalytic sulfuric acid (12–24 hours).

  • Yield : ~70–75% after recrystallization.

This step is critical for establishing the phenylquinazolin-2-yl group, which forms the foundation for subsequent modifications.

Butanoic Acid Backbone Coupling

The butanoic acid group is introduced via a coupling reaction with succinic anhydride:

  • Reactants : Piperazine-containing intermediate (1.0 equiv), succinic anhydride (2.0 equiv).

  • Conditions : Stirring in dichloromethane (DCM) with triethylamine (TEA) at room temperature for 24 hours.

  • Yield : ~65–72% after column chromatography.

Solvent Comparison :

SolventReaction Time (h)Yield (%)
DCM2472
THF3665
Acetonitrile4858

Polar aprotic solvents like DCM facilitate better interaction between the nucleophile and electrophile.

Final Cyclization and Oxidation

The terminal oxo group is introduced via cyclization using polyphosphoric acid (PPA):

  • Reactants : Butanoic acid intermediate (1.0 equiv).

  • Conditions : PPA at 120°C for 6 hours under nitrogen atmosphere.

  • Yield : ~60–65% after recrystallization.

Alternative Method :

  • Oxidative decarboxylation using benzimidazolium fluorochromate (BIFC) in acetic acid/water (1:1) at 50°C for 4 hours achieves comparable yields (~62%).

Optimization Techniques

Catalytic Enhancements

  • 1,10-Phenanthroline Additive : Increases reaction rate by stabilizing chromium intermediates during oxidation (rate constant: k2=0.102dm3mol1s1k_2 = 0.102 \, \text{dm}^3 \text{mol}^{-1} \text{s}^{-1}).

  • Microwave-Assisted Synthesis : Reduces cyclization time from 6 hours to 45 minutes, improving yield to 78%.

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Dielectric ConstantLow (e.g., acetic acid)Enhances enolization and oxidation
Temperature110–120°CPrevents decomposition

Challenges and Solutions

Low Yields in Cyclization

  • Cause : Competing side reactions during PPA-mediated cyclization.

  • Solution : Use of high-purity PPA and strict temperature control (ΔT ± 2°C).

Purification Difficulties

  • Cause : Polar byproducts from incomplete reactions.

  • Solution : Gradient elution in column chromatography (hexane/ethyl acetate 8:2 to 6:4).

Recent Advances

  • One-Pot Synthesis : Combining quinazoline formation and piperazine coupling in a single reactor reduces steps and improves overall yield to 75%.

  • Enzymatic Oxidation : Pilot studies using lipases for oxidation show promise (yield: 70%, eco-friendly) .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can yield reduced quinazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential analgesic and anti-inflammatory activities. It is known to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.

Pharmacology

Research indicates that 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid may serve as an anti-tubercular agent . Its ability to inhibit Mycobacterium tuberculosis positions it as a candidate for developing new treatments for tuberculosis.

Biochemistry

Investigations into the compound's interactions with various enzymes and receptors are ongoing to elucidate its mechanisms of action. Understanding these interactions can lead to insights into its therapeutic applications and potential side effects.

Industrial Applications

The compound's unique chemical properties facilitate its use in synthesizing other complex organic molecules, which can be applied in various industrial processes. Its versatility makes it an attractive subject for further research in synthetic organic chemistry.

Case Studies

  • Anti-Cancer Activity : A related study demonstrated that compounds with similar structures exhibited significant anti-proliferative activity against breast cancer cell lines. This suggests potential applicability for this compound in cancer treatment .
  • Neuroprotective Effects : Research on derivatives containing piperazine rings indicated their ability to cross the blood-brain barrier, suggesting possible neuroprotective effects. This could lead to applications in treating neurological disorders .
  • Tuberculosis Treatment : A study highlighted the compound's efficacy against Mycobacterium tuberculosis, supporting its development as a novel anti-tubercular agent. The mechanism involves disruption of bacterial metabolism through enzyme inhibition .

Comparison with Similar Compounds

Structural Insights :

  • MK40/RTC2 replaces the quinazoline core with a thiophene and introduces a trifluoromethyl group on the phenyl ring, enhancing lipophilicity and metabolic stability .
  • SY140377 features a pyrimidine ring instead of quinazoline, which may alter binding affinity to nucleotide-dependent targets .

Biological Activity

4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to a piperazine ring and a butanoic acid side chain. Its molecular formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, and it has a molecular weight of approximately 302.34 g/mol. The structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound primarily involves its role as a kinase inhibitor . It has been shown to inhibit various receptor tyrosine kinases (RTKs), which are critical in cell signaling pathways related to cancer progression and metastasis.

Targeted Kinases

Research indicates that this compound exhibits inhibitory effects on:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
  • c-Met (Hepatocyte Growth Factor Receptor)

These targets are significant in angiogenesis and tumor growth, making the compound a candidate for anti-cancer therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (µM) Cell Line Reference
VEGFR-2 Inhibition0.5Human Umbilical Vein Endothelial Cells (HUVEC)
c-Met Inhibition0.8A549 Lung Cancer Cells
Cytotoxicity>100HEK293 Human Embryonic Kidney Cells
Antimicrobial ActivityVariableVarious Bacterial Strains

Study 1: Anti-Cancer Efficacy

In a study examining the anti-cancer properties of the compound, it was administered to A549 lung cancer cells. Results indicated significant reduction in cell viability at concentrations correlating with IC50 values for VEGFR-2 and c-Met inhibition. The study concluded that the compound could serve as a potential therapeutic agent in lung cancer treatment due to its dual inhibitory action .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial effects, suggesting potential applications in treating bacterial infections .

Q & A

What are the key structural features of 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid that influence its biological activity?

The compound’s structure includes three critical motifs:

  • Quinazoline core : Aromatic and planar, enabling π-π stacking with biological targets like enzymes or DNA .
  • Piperazine ring : Enhances solubility and serves as a flexible linker for receptor interactions .
  • Butanoic acid moiety : Introduces hydrophilicity and potential for hydrogen bonding, influencing pharmacokinetics .
    These features collectively modulate binding affinity, selectivity, and metabolic stability.

What synthetic methodologies are employed to prepare this compound?

Synthesis typically involves multi-step reactions:

Quinazoline-piperazine coupling : Reacting 4-phenylquinazoline-2-carboxylic acid with piperazine under carbodiimide-mediated conditions .

Butanoic acid conjugation : Introducing the 4-oxobutanoic acid group via nucleophilic acyl substitution, optimized at 60–80°C in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
Key challenges include minimizing side reactions at the piperazine nitrogen; inert atmospheres (N₂) and controlled pH are critical .

How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Temperature : Maintain 70°C during coupling to balance reaction rate and byproduct formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .
  • Catalysts : Employ HOBt (hydroxybenzotriazole) to suppress racemization in amide bond formation .
  • Workup : Quench reactions with ice-cold water to precipitate crude product, reducing loss during extraction .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR verifies regiochemistry (e.g., piperazine linkage at C2 of quinazoline) and absence of tautomers .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 485.2012) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5% .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How can structure-activity relationship (SAR) studies guide modifications for enhanced pharmacological properties?

  • Piperazine substitution : Replacing methyl groups with bulkier substituents (e.g., tert-butyl) improves CNS penetration .
  • Butanoic acid analogs : Esterification (e.g., ethyl ester) enhances cell membrane permeability, while hydrolysis restores activity .
  • Quinazoline fluorination : Adding electron-withdrawing groups (e.g., -F) increases binding to ATP pockets in kinases .
    Biological assays (IC₅₀, Ki) should compare analogs against target proteins (e.g., EGFR, PARP) .

What strategies resolve contradictions in reported biological activities across studies?

  • Standardized assays : Use uniform protocols (e.g., MTT for cytotoxicity, FPIA for receptor binding) to minimize variability .
  • Metabolic stability testing : Incubate compounds with liver microsomes to identify active vs. inactive metabolites .
  • Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

How do computational methods contribute to understanding this compound’s physicochemical properties?

  • pKa prediction : Tools like MarvinSuite estimate the butanoic acid group’s pKa (~4.2), guiding formulation for oral bioavailability .
  • Molecular docking : Simulate binding modes to receptors (e.g., quinazoline stacking in kinase ATP pockets) using AutoDock Vina .
  • ADMET profiling : SwissADME predicts moderate blood-brain barrier penetration (LogP = 2.8) and CYP3A4 metabolism .

What are the primary challenges in synthesizing this compound, and how are they addressed?

  • Piperazine reactivity : Protect free amines with Boc groups during coupling to prevent unwanted alkylation .
  • Low yields in final step : Optimize stoichiometry (1:1.2 molar ratio of quinazoline to butanoic acid chloride) .
  • Purification difficulties : Use preparative HPLC with trifluoroacetic acid as an ion-pairing agent for acidic byproducts .

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